



# **Application Note: Analysis of Tribromoacetic** Acid in Water by EPA Method 552.2

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Compound of Interest		
Compound Name:	Tribromoacetic acid	
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#### Introduction

**Tribromoacetic acid** (TBAA) is a disinfection byproduct (DBP) formed during the chlorination of drinking water containing natural organic matter and bromide.[1][2] Due to potential health concerns, monitoring the levels of TBAA and other haloacetic acids (HAAs) in drinking water is crucial.[1] U.S. Environmental Protection Agency (EPA) Method 552.2 is a widely used gas chromatography (GC) method for the determination of nine haloacetic acids, including tribromoacetic acid, in drinking water, groundwater, and raw source water.[3][4] This method involves liquid-liquid extraction, derivatization to form methyl esters, and analysis by GC with an electron capture detector (ECD).[3][5]

#### Principle of the Method

A 40 mL water sample is acidified to a pH of less than 0.5 and extracted with methyl tert-butyl ether (MTBE).[3][5] The haloacetic acids in the organic phase are then converted to their more volatile methyl esters using acidic methanol with gentle heating.[3][5] The acidic extract is neutralized through a back-extraction with a saturated sodium bicarbonate solution.[3][5] The final extract is then analyzed by gas chromatography with an electron capture detector (GC-ECD) for the identification and quantification of the target analytes.[3][5]

## **Experimental Protocol**

1. Sample Collection and Preservation



- Collect grab samples in amber glass containers with TFE-lined screw caps.[5]
- Dechlorinate the sample by adding ammonium chloride (NH<sub>4</sub>Cl) at a concentration of 100 mg/L.[5] Swirl to dissolve.
- Store samples protected from light at 4°C.[5]
- Samples must be extracted within 14 days of collection. [5][6]
- 2. Reagents and Standards
- Methyl tert-butyl ether (MTBE): Pesticide residue grade or equivalent.
- Acidic Methanol: 10% sulfuric acid (H<sub>2</sub>SO<sub>4</sub>) in methanol (CH<sub>3</sub>OH).
- Saturated Sodium Bicarbonate (NaHCO₃) Solution.
- Sodium Sulfate (Na<sub>2</sub>SO<sub>4</sub>), anhydrous.
- **Tribromoacetic Acid** Standard: Prepare stock and working standards in MTBE. Note that storing standards in methanol is not recommended due to the potential for spontaneous methylation and decarboxylation of **tribromoacetic acid**.[7]
- Internal Standard (IS): 1,2,3-Trichloropropane is recommended.[3]
- Surrogate Standard: 2,3-Dibromopropionic acid can be used.[3]
- 3. Extraction and Derivatization
- Adjust the pH of a 40 mL water sample to <0.5 with concentrated sulfuric acid.</li>
- Add 4 mL of MTBE and shake vigorously for 2 minutes.
- Allow the phases to separate and transfer the upper MTBE layer to a separate vial.
- Add 1 mL of acidic methanol to the MTBE extract.
- Heat the vial at 50°C for 2 hours to facilitate the derivatization to methyl esters.



- Allow the sample to cool and then add 4 mL of a saturated sodium bicarbonate solution for back-extraction to neutralize the excess acid. Shake for 2 minutes.
- Transfer the upper MTBE layer, which contains the methylated haloacetic acids, to a clean vial containing anhydrous sodium sulfate to remove any residual water.
- The extract is now ready for GC-ECD analysis. Extracts can be stored at 4°C for up to 7 days or at -10°C or less for up to 14 days.[5]
- 4. GC-ECD Analysis
- Gas Chromatograph: Equipped with an electron capture detector (ECD).
- Column: A capillary column suitable for haloacetic acid analysis, such as an Rtx-CLPesticides or equivalent, is recommended to achieve good resolution.[1]
- Injector Temperature: Elevated injector temperatures can cause thermal decomposition of brominated trihaloacetic acid methyl esters.[8] It is crucial to optimize the injector temperature to minimize this degradation.
- Quantitation: Use a procedural standard calibration curve for analyte quantification.
- 5. Quality Control

Implement a robust quality control protocol, including:

- Analysis of laboratory reagent blanks (LRBs).[5]
- Continuing calibration check standards.[5]
- Laboratory fortified sample matrices and duplicates.[5]
- Monitoring of surrogate and internal standard recoveries.[5]

### **Data Presentation**

Table 1: Performance Data for **Tribromoacetic Acid** using EPA Method 552.2



Parameter	Value	Reference
Method Detection Limit (MDL)	0.11 to 0.45 μg/L (for all nine HAAs)	[4]
Regulated Maximum  Contaminant Level (MCL) for total HAA5	60 μg/L	[9]

Note: The MCL is for the sum of five haloacetic acids (HAA5) and does not specifically regulate **tribromoacetic acid** individually.[9]

### **Potential Interferences**

- Glassware Contamination: Ensure all glassware is meticulously cleaned to avoid contamination.[5]
- Co-extracted Compounds: Non-target compounds extracted from the sample matrix can interfere with the analysis. Confirmation on a dissimilar GC column may be necessary.[3][5]
- Analyte Degradation: Tribromoacetic acid is susceptible to partial decarboxylation during
  methylation with acidic methanol, which results in the formation of bromoform.[1][5] This
  should be considered during data analysis, although the elution of bromoform typically does
  not interfere with other target analytes.[5] High GC injector port temperatures can also lead
  to the thermal decomposition of the tribromoacetic acid methyl ester.[8]

## **Experimental Workflow**



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Caption: Workflow for the analysis of **tribromoacetic acid** in water using EPA Method 552.2.



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